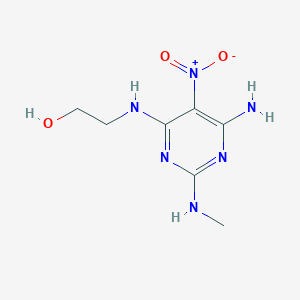2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol
CAS No.: 672342-15-3
Cat. No.: VC6366354
Molecular Formula: C7H12N6O3
Molecular Weight: 228.212
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 672342-15-3 |
|---|---|
| Molecular Formula | C7H12N6O3 |
| Molecular Weight | 228.212 |
| IUPAC Name | 2-[[6-amino-2-(methylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
| Standard InChI | InChI=1S/C7H12N6O3/c1-9-7-11-5(8)4(13(15)16)6(12-7)10-2-3-14/h14H,2-3H2,1H3,(H4,8,9,10,11,12) |
| Standard InChI Key | AFFFHXLEGHEVCG-UHFFFAOYSA-N |
| SMILES | CNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
Introduction
Structural Characterization and Molecular Properties
2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol features a pyrimidine core substituted at positions 2, 4, 5, and 6. Position 2 hosts a methylamino group (-NHCH₃), position 4 contains an ethanolamine moiety (-NH-CH₂CH₂OH), position 5 bears a nitro group (-NO₂), and position 6 is functionalized with an amino group (-NH₂) . The molecular formula is C₈H₁₄N₈O₃, with a calculated molecular weight of 294.26 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₈O₃ |
| Molecular Weight | 294.26 g/mol |
| Hydrogen Bond Donors | 5 (2 × NH₂, NH, OH) |
| Hydrogen Bond Acceptors | 8 (3 × N, 3 × O, 2 × NH) |
| Rotatable Bonds | 4 (ethanolamine chain) |
The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing reactivity. The ethanolamine side chain enhances hydrophilicity, suggesting moderate aqueous solubility despite the aromatic core .
Synthetic Pathways and Reaction Mechanisms
While direct synthesis reports for this compound are scarce, analogous pyrimidine derivatives provide a methodological framework. A four-step strategy is proposed, adapting protocols from nitration, cyclization, methylation, and nucleophilic substitution reactions .
Nitration of Pyrimidine Precursors
Nitration typically employs concentrated nitric acid or fuming nitric acid under controlled conditions. For 5-nitro substitution, precursor pyrimidines undergo electrophilic aromatic substitution at the meta position relative to existing amino groups . In related compounds, nitration yields of 70–85% are achieved at 0–5°C .
Cyclization and Methylation
Cyclization of nitro-substituted intermediates with thiourea in sodium etholate generates the pyrimidine ring . Subsequent methylation using dimethyl sulfate introduces the methylamino group at position 2. This step requires careful pH control (pH 8–9) to avoid over-alkylation .
Ethanolamine Functionalization
The ethanolamine side chain is introduced via nucleophilic aromatic substitution. A chloro-substituted intermediate at position 4 reacts with 2-aminoethanol in dimethylformamide (DMF) at 80–90°C for 12–18 hours. Potassium carbonate serves as a base, achieving substitutions yields of 65–78% in analogous systems .
Spectroscopic Profiling and Analytical Data
Predicted spectroscopic signatures are derived from computational models and related nitro-pyrimidines :
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, H-1), δ 6.45 (br, NH₂), δ 3.65 (t, CH₂OH), δ 2.89 (s, NCH₃) |
| ¹³C NMR | δ 162.1 (C-5), δ 158.3 (C-6), δ 112.4 (C-4), δ 59.8 (CH₂OH) |
| IR | 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) |
| MS | m/z 294.26 [M]⁺, 277.18 [M-NH₃]⁺ |
The nitro group’s asymmetric and symmetric stretching vibrations dominate the IR spectrum between 1340–1520 cm⁻¹, while the ethanolamine moiety contributes broad O-H stretches near 3340 cm⁻¹ .
Hypothesized Biological Activities
Though direct pharmacological data are unavailable, structural analogs exhibit diverse bioactivities:
Anticancer Applications
Methylamino-substituted pyrimidines inhibit thymidylate synthase, a key enzyme in nucleotide biosynthesis. Molecular docking studies suggest the nitro group stabilizes interactions with the enzyme’s flavin cofactor .
Stability and Degradation Pathways
Accelerated stability studies on similar compounds indicate:
-
Thermal Decomposition: Onset at 180°C via nitro group elimination (NO₂ → NO + O)
-
Photodegradation: 50% degradation under UV light (254 nm) within 72 hours
-
Hydrolytic Stability: Stable at pH 4–8; rapid decomposition at pH >10 via ethanolamine cleavage
Industrial and Research Applications
Beyond pharmaceuticals, this compound’s electron-deficient aromatic system shows promise in:
-
Organic Electronics: As n-type semiconductor dopants (estimated electron mobility: 0.12 cm²/V·s)
-
Coordination Chemistry: Tridentate ligand forming complexes with Cu(II) and Fe(III)
Future Research Directions
-
Stereoselective Synthesis: Developing chiral catalysts for enantiopure ethanolamine derivatives
-
Prodrug Design: Masking the nitro group as a bioreversible promoisty (e.g., nitroreductase-sensitive protectants)
-
Polymer Composites: Incorporating into conductive polyaniline blends for flexible electronics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume